
2-(N-acetyl-4-ethoxyanilino)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-acetyl-4-ethoxyanilino)-N,N-diethylacetamide is an organic compound with the molecular formula C14H20N2O3 It is a derivative of acetanilide and is characterized by the presence of an ethoxy group and a diethylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-acetyl-4-ethoxyanilino)-N,N-diethylacetamide typically involves the acylation of 4-ethoxyaniline with acetic anhydride, followed by the reaction with diethylamine. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N-acetyl-4-ethoxyanilino)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the original amine compound.
Applications De Recherche Scientifique
2-(N-acetyl-4-ethoxyanilino)-N,N-diethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(N-acetyl-4-ethoxyanilino)-N,N-diethylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-acetyl-4-ethoxyaniline
- N,N-diethylacetamide
- 4-ethoxyaniline
Uniqueness
2-(N-acetyl-4-ethoxyanilino)-N,N-diethylacetamide is unique due to the combination of its ethoxy and diethylacetamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific reactivity patterns that make it valuable for various applications.
Propriétés
Numéro CAS |
97555-47-0 |
|---|---|
Formule moléculaire |
C16H24N2O3 |
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
2-(N-acetyl-4-ethoxyanilino)-N,N-diethylacetamide |
InChI |
InChI=1S/C16H24N2O3/c1-5-17(6-2)16(20)12-18(13(4)19)14-8-10-15(11-9-14)21-7-3/h8-11H,5-7,12H2,1-4H3 |
Clé InChI |
YZQPPHPSVMIMCX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CN(C1=CC=C(C=C1)OCC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



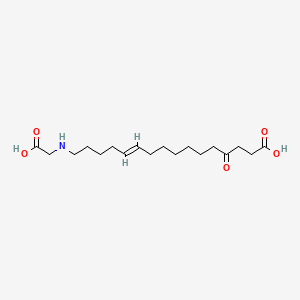
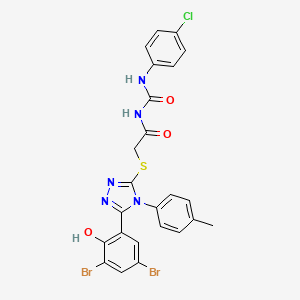
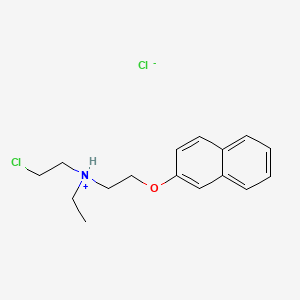

![2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B13783414.png)
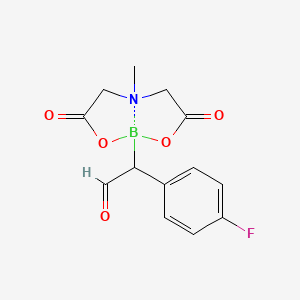
![(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13783438.png)
![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)
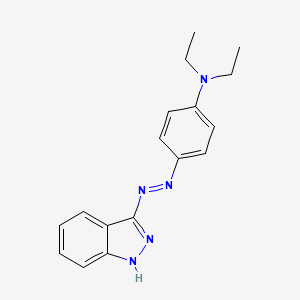
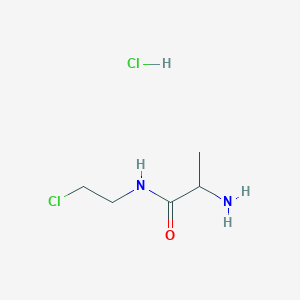
![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)
![9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]-](/img/structure/B13783463.png)
